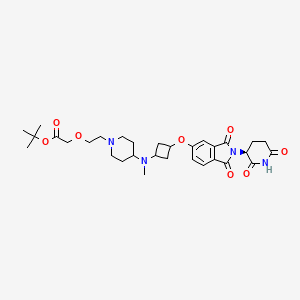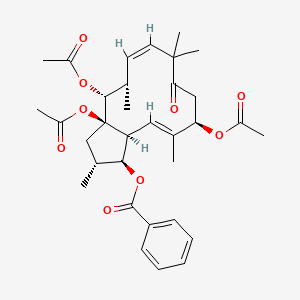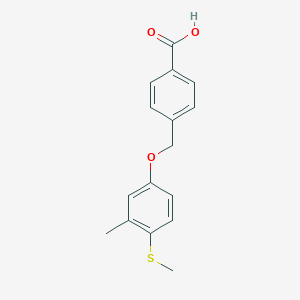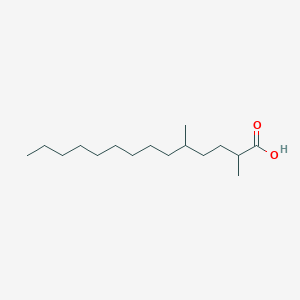
2,5-Dimethyltetradecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jobosic acid is a saturated fatty acid that has garnered significant attention due to its antiviral properties, particularly against SARS-CoV-2. It was isolated from marine cyanobacteria and has shown promise as a selective inhibitor of the virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of jobosic acid involves the isolation from marine cyanobacteria. Detailed synthetic routes and reaction conditions are not widely documented, but the compound’s natural origin suggests that extraction and purification from marine sources are primary methods .
Industrial Production Methods
Industrial production methods for jobosic acid are not well-established due to its recent discovery and specific application in research. The focus remains on laboratory-scale extraction and synthesis for research purposes .
Chemical Reactions Analysis
Types of Reactions
Jobosic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of jobosic acid, which can have different biological activities and properties .
Scientific Research Applications
Jobosic acid has several scientific research applications:
Chemistry: It is used as a model compound to study fatty acid reactions and properties.
Biology: Its antiviral properties make it a valuable tool in virology research.
Medicine: Jobosic acid is being investigated for its potential therapeutic applications against SARS-CoV-2.
Industry: While not yet widely used industrially, its antiviral properties could lead to applications in disinfectants and antiviral coatings
Mechanism of Action
Jobosic acid exerts its effects by inhibiting the main protease (Mpro) of SARS-CoV-2 and disrupting the interaction between the spike protein’s receptor-binding domain (RBD) and the angiotensin-converting enzyme 2 (ACE-2) receptor. This dual action prevents viral entry and replication, making it a potent antiviral agent .
Comparison with Similar Compounds
Similar Compounds
Lauric acid: Another saturated fatty acid with antiviral properties.
Myristic acid: Known for its antimicrobial effects.
Palmitic acid: Commonly found in nature and used in various applications.
Uniqueness
Jobosic acid’s uniqueness lies in its specific inhibition of SARS-CoV-2, particularly its ability to inhibit both viral entry and replication. This dual mechanism sets it apart from other similar fatty acids, which may not have the same level of specificity or potency .
Properties
Molecular Formula |
C16H32O2 |
|---|---|
Molecular Weight |
256.42 g/mol |
IUPAC Name |
2,5-dimethyltetradecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-14(2)12-13-15(3)16(17)18/h14-15H,4-13H2,1-3H3,(H,17,18) |
InChI Key |
ILOORJBAWCAGSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)CCC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


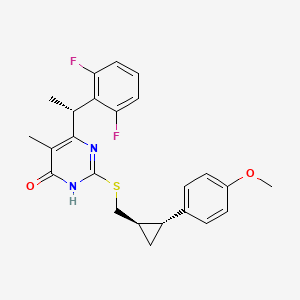
![2-methylsulfanyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12366271.png)
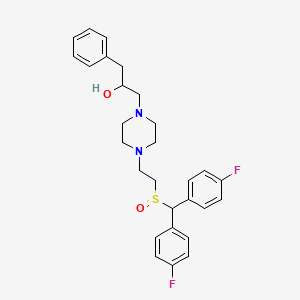

![(1S,6R,8R,9R,10S,15R,17R,18R,19S,24R,26R,27R)-8,17,26-tris(6-aminopurin-9-yl)-3,12,21-trihydroxy-3,12,21-trioxo-2,4,7,11,13,16,20,22,25-nonaoxa-3lambda5,12lambda5,21lambda5-triphosphatetracyclo[22.3.0.06,10.015,19]heptacosane-9,18,27-triol](/img/structure/B12366300.png)
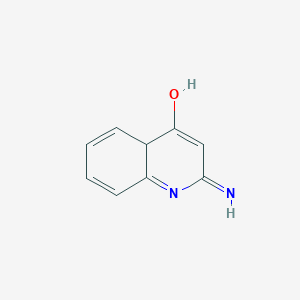
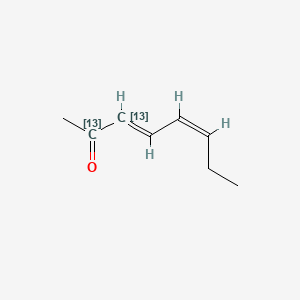
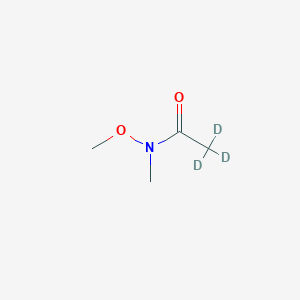
![(1R,2R)-2-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12366310.png)
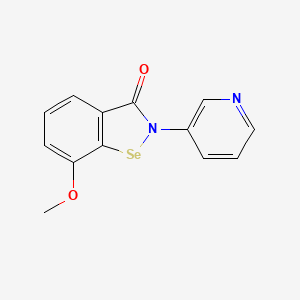
![1-[5-[9-[[4-[4-[1-[[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]amino]-4-methylpyrido[3,4-d]pyridazin-7-yl]piperazine-1-carbonyl]piperidin-1-yl]methyl]-3-azaspiro[5.5]undecane-3-carbonyl]-2-methylphenyl]-1,3-diazinane-2,4-dione](/img/structure/B12366329.png)
